molecular formula C13H8BrFN2 B14053707 2-(4-bromo-2-fluorophenyl)-1H-benzimidazole CAS No. 883230-60-2

2-(4-bromo-2-fluorophenyl)-1H-benzimidazole

Cat. No.: B14053707
CAS No.: 883230-60-2
M. Wt: 291.12 g/mol
InChI Key: QUCCGSGXTTYMIL-UHFFFAOYSA-N
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Description

2-(4-bromo-2-fluorophenyl)-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole ring substituted with a 4-bromo-2-fluorophenyl group. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-fluorophenyl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and o-phenylenediamine.

    Reaction Conditions: The reaction is carried out under acidic conditions, often using a strong acid like hydrochloric acid or sulfuric acid as a catalyst.

    Procedure: The 4-bromo-2-fluoroaniline is reacted with o-phenylenediamine in the presence of the acid catalyst. The reaction mixture is heated to facilitate the formation of the benzimidazole ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-fluorophenyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzimidazoles, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-(4-bromo-2-fluorophenyl)-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceutical agents due to its potential biological activities.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-fluorophenyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobiphenyl
  • 4-Bromo-2-fluoroaniline
  • 2-Bromo-4-fluoroacetophenone

Uniqueness

2-(4-bromo-2-fluorophenyl)-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring. This substitution can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.

Properties

CAS No.

883230-60-2

Molecular Formula

C13H8BrFN2

Molecular Weight

291.12 g/mol

IUPAC Name

2-(4-bromo-2-fluorophenyl)-1H-benzimidazole

InChI

InChI=1S/C13H8BrFN2/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17)

InChI Key

QUCCGSGXTTYMIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)Br)F

Origin of Product

United States

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